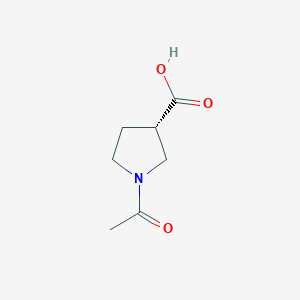![molecular formula C22H23N7O8 B13060614 (2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13060614.png)
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure, which includes multiple functional groups that contribute to its reactivity and utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivative compounds.
科学的研究の応用
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function. Additionally, it may interact with cellular receptors, triggering signal transduction pathways that result in cellular responses.
特性
分子式 |
C22H23N7O8 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H23N7O8/c1-10(20(34)35)25-22-28-17-16(19(33)29-22)26-13(9-24-17)8-23-12-4-2-11(3-5-12)18(32)27-14(21(36)37)6-7-15(30)31/h2-5,9-10,14,23H,6-8H2,1H3,(H,27,32)(H,30,31)(H,34,35)(H,36,37)(H2,24,25,28,29,33)/t10?,14-/m0/s1 |
InChIキー |
AXCUDHVJNDGBGZ-SBNLOKMTSA-N |
異性体SMILES |
CC(C(=O)O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
CC(C(=O)O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)
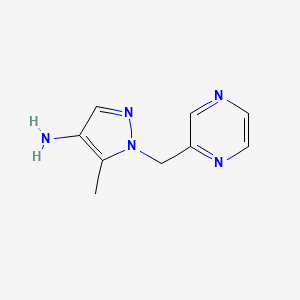
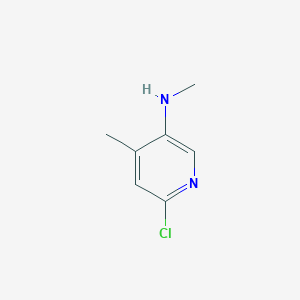
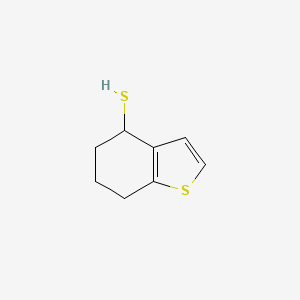
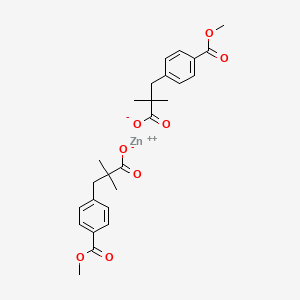
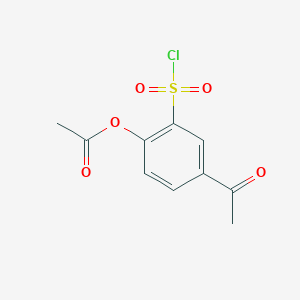
![5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060573.png)

![4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B13060591.png)
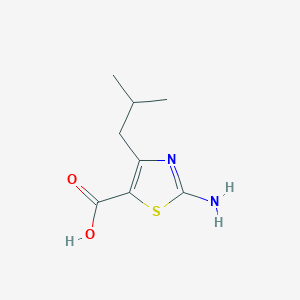

![tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B13060616.png)
